Trichodesmine

Description

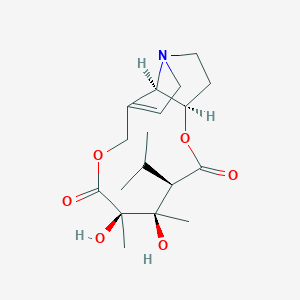

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOODLZHDDSGRKL-FOOXYVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970148 | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-90-3 | |

| Record name | Trichodesmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichodesmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Neurotoxic Enigma of Trichodesmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a pyrrolizidine alkaloid (PA), poses a significant neurotoxic threat. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced neurotoxicity. Central to its action is the hepatic bioactivation of this compound into the highly reactive metabolite, dehydrothis compound (DHTR). The unique physicochemical properties of DHTR, notably its enhanced lipophilicity and stability, facilitate its transit across the blood-brain barrier and subsequent covalent binding to neuronal proteins, forming deleterious pyrrole-protein adducts. This guide synthesizes current knowledge, presenting quantitative data on the comparative toxicology of this compound, detailing the putative signaling pathways implicated in neuronal cell death, and providing comprehensive experimental protocols for key assays. The information herein is intended to equip researchers with a robust framework for future investigations and the development of potential therapeutic interventions.

Introduction: The Neurotoxic Potential of this compound

This compound is a member of the pyrrolizidine alkaloid family, a group of natural toxins produced by various plant species. While many PAs are known for their hepatotoxicity, this compound is distinguished by its potent neurotoxicity.[1][2] Understanding the mechanism of action of this compound is crucial for risk assessment and the development of strategies to mitigate its harmful effects. This guide focuses on the core molecular events that define this compound's neurotoxicity, contrasting it with the structurally similar but non-neurotoxic PA, monocrotaline, to highlight the key determinants of its organ-specific toxicity.

The neurotoxicity of this compound is not exerted by the parent compound itself but by its metabolic product.[1][2][3] The liver plays a critical role in this process, converting this compound into the highly reactive pyrrolic metabolite, dehydrothis compound (DHTR).[1][2] The intrinsic properties of DHTR are central to its ability to damage the central nervous system.

Comparative Quantitative Toxicology

The distinct toxic profiles of this compound and monocrotaline, despite their structural similarities, underscore the subtle molecular features that govern organ-specific toxicity. The following tables summarize the key quantitative data that differentiate these two PAs.

| Parameter | This compound | Monocrotaline | Reference(s) |

| LD50 (rat, i.p.) | 57 µmol/kg | 335 µmol/kg | [1][2] |

| Primary Toxicity | Neurotoxic | Pneumotoxic | [1][2] |

Table 1: Comparative in vivo toxicity of this compound and Monocrotaline. This table highlights the significantly greater acute toxicity and distinct target organ of this compound compared to monocrotaline.

| Parameter | Dehydrothis compound (from this compound) | Dehydromonocrotaline (from Monocrotaline) | Reference(s) |

| Release from Liver (nmol/g liver) | 468 | 116 | [1][2] |

| Aqueous Half-life (seconds) | 5.4 | 3.4 | [1][2] |

| Partition Coefficient (Chloroform) | Higher | Lower | [1][2] |

| Partition Coefficient (Heptane) | Higher | Lower | [1][2] |

| Bound Pyrroles in Brain (nmol/g tissue) | 3.8 | 1.7 | [1] |

Table 2: Physicochemical and metabolic properties of the active metabolites. This table illustrates the greater release, stability, and lipophilicity of dehydrothis compound, which collectively contribute to its enhanced ability to reach and accumulate in the brain.

Mechanism of Neurotoxicity: From Metabolism to Neuronal Demise

The neurotoxic cascade of this compound is a multi-step process initiated by its metabolic activation and culminating in neuronal cell death.

Hepatic Bioactivation and Transport

Following ingestion, this compound is transported to the liver, where it undergoes metabolic activation by cytochrome P450 enzymes to form the electrophilic pyrrole, DHTR.[1][2] Key structural features of this compound, specifically steric hindrance at position 14 of the DHTR molecule, confer greater resistance to hydrolysis.[1][3] This increased stability, coupled with its higher lipophilicity, allows a larger proportion of DHTR to be released from the liver into the circulation and subsequently penetrate the blood-brain barrier.[1][2]

Formation of Pyrrole-Protein Adducts in the Brain

Once in the brain, the highly reactive DHTR acts as an alkylating agent, covalently binding to nucleophilic sites on cellular macromolecules, primarily proteins, to form pyrrole-protein adducts.[4] The formation of these adducts is a critical initiating event in this compound-induced neurotoxicity, leading to protein dysfunction, cellular stress, and the activation of downstream cell death pathways.

Putative Signaling Pathways in this compound-Induced Neurotoxicity

While the precise signaling cascades triggered by DHTR-protein adducts in neurons are not fully elucidated, evidence from related toxicological studies suggests the involvement of oxidative stress and apoptosis.

Oxidative Stress

The formation of protein adducts can disrupt normal cellular function and lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress.[5] This imbalance between ROS production and the cell's antioxidant defense mechanisms can damage lipids, proteins, and DNA, further contributing to neuronal injury.

References

- 1. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, this compound and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling Trichodesmine: A Technical Guide to its Discovery and Isolation from Trichodesma incanum

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Trichodesmine, a macrocyclic pyrrolizidine alkaloid, from the plant Trichodesma incanum. It details the historical context of its discovery, comprehensive experimental protocols for its extraction and purification, and the analytical techniques employed for its structural elucidation. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction: The Significance of Trichodesma incanum and its Alkaloids

Trichodesma incanum, a plant belonging to the Boraginaceae family, has been a subject of phytochemical interest due to its production of pyrrolizidine alkaloids (PAs). These compounds are known for their potential toxicity, but also for their diverse biological activities, making them of interest for pharmacological research. One of the prominent alkaloids isolated from this plant is this compound.[1][2] The initial discovery of this compound, along with its co-occurring alkaloid Incanine, dates back to 1935 by Menshikov and Rubinstein, marking a significant step in the study of alkaloids from this genus.[1]

This document will focus on the technical aspects of this compound, from its foundational discovery to the modern analytical methods used for its study.

Discovery and Initial Isolation: A Historical Perspective

The first successful isolation of this compound from the seeds of Trichodesma incanum was reported by G. P. Menshikov and W. Rubinstein in 1935.[1] Their work laid the groundwork for all subsequent research on this compound. While the original publication is in German, the fundamental approach relied on the classic acid-base extraction method, a common technique for isolating alkaloids from plant matrices.

Inferred Historical Experimental Protocol: Acid-Base Extraction

Based on the standard alkaloid extraction procedures of that era, the following is an inferred, detailed protocol that likely resembles the original method used for the discovery of this compound.

Objective: To extract and isolate crude this compound from Trichodesma incanum seeds.

Materials:

-

Dried and finely ground seeds of Trichodesma incanum

-

Methanol or Ethanol

-

Dilute sulfuric acid (e.g., 2% H₂SO₄)

-

Ammonia solution (e.g., 25% NH₄OH)

-

Chloroform

-

Sodium sulfate, anhydrous

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Maceration: The ground plant material is subjected to exhaustive maceration with a polar solvent like methanol or ethanol to extract a wide range of compounds, including the alkaloids.

-

Acidification: The resulting extract is concentrated, and the residue is acidified with dilute sulfuric acid. This step converts the alkaloids into their salt form, rendering them soluble in the aqueous acidic solution.

-

Removal of Non-alkaloidal Components: The acidic solution is then washed with a non-polar solvent such as chloroform to remove fats, waxes, and other non-alkaloidal impurities, which remain in the organic phase.

-

Basification: The aqueous acidic layer, now enriched with alkaloid salts, is made alkaline by the addition of an ammonia solution. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

-

Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with chloroform. The free alkaloid bases partition into the organic chloroform layer.

-

Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate to remove any residual water and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

This foundational procedure would have yielded a mixture of alkaloids, from which this compound and Incanine were subsequently separated and purified.

Modern Isolation and Purification Techniques

While the principles of the initial discovery remain relevant, modern isolation techniques offer significantly improved resolution and efficiency. High-speed counter-current chromatography (CCC) has been successfully applied to the separation and purification of this compound from the crude alkaloidal fraction of Trichodesma incanum.

Experimental Protocol: High-Speed Counter-Current Chromatography (CCC)

Objective: To separate and purify this compound from a crude alkaloid extract of Trichodesma incanum.

Instrumentation:

-

High-Speed Counter-Current Chromatograph

Solvent System:

-

A two-phase solvent system is employed, typically consisting of chloroform as the mobile phase and a buffer solution (e.g., 0.2 M potassium phosphate buffer) at an optimized pH as the stationary phase.

Procedure:

-

Preparation of the Solvent System: The selected solvent system is thoroughly mixed and allowed to equilibrate in a separatory funnel. The two phases are then separated.

-

Column Preparation: The CCC column is filled with the stationary phase.

-

Sample Injection: The crude alkaloid extract, dissolved in a small volume of the solvent mixture, is injected into the chromatograph.

-

Elution: The mobile phase is pumped through the column at a specific flow rate, initiating the separation process. The column is rotated at high speed to ensure efficient mixing and partitioning of the analytes between the two phases.

-

Fraction Collection: The eluent is monitored (e.g., by UV detection), and fractions are collected as the separated compounds exit the column.

-

Analysis and Evaporation: The collected fractions are analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound. The solvent is then evaporated from the desired fractions to yield the purified compound.

Structural Elucidation

The determination of the complex macrocyclic structure of this compound has been accomplished through a combination of classical chemical degradation methods and modern spectroscopic techniques.

Historical Approach to Structural Determination

Historically, the structures of complex natural products like this compound were elucidated through a series of chemical degradation reactions. This painstaking process involved breaking the molecule down into smaller, more easily identifiable fragments. By piecing together the structures of these fragments, the structure of the original molecule could be inferred. This approach, while now largely superseded, was fundamental in the initial characterization of this compound.

Modern Spectroscopic Analysis

Modern structural elucidation relies heavily on a suite of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and piece together the complete structure.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule.

Quantitative Data

| Parameter | Method | Result | Reference |

| Yield of this compound | High-Speed Counter-Current Chromatography | Data not available in reviewed literature | - |

| Purity | HPLC, NMR | >95% (commercially available standards) | [3] |

| Molecular Formula | High-Resolution Mass Spectrometry | C₁₈H₂₇NO₆ | - |

| Molecular Weight | Mass Spectrometry | 353.41 g/mol | - |

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in the isolation and analysis of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

This compound, like many pyrrolizidine alkaloids, exhibits significant biological activity, primarily linked to its toxicity. The toxicity of PAs is generally associated with their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters (dehydroalkaloids). These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

While the general mechanism of PA toxicity is understood, the specific signaling pathways directly modulated by this compound are an area of ongoing research. Studies have shown that PAs can induce apoptosis and disrupt cell cycle regulation.[4][5] The neurotoxicity of this compound, which distinguishes it from some other PAs like the pneumotoxic monocrotaline, is attributed to its greater lipophilicity and the longer half-life of its reactive metabolite, allowing for greater penetration and binding within the brain.[6]

The disruption of critical signaling pathways related to DNA damage repair and cell cycle control is a key aspect of PA-induced carcinogenesis.[7]

Caption: Proposed toxicological pathway of this compound.

Conclusion

The discovery and isolation of this compound from Trichodesma incanum represent a classic example of natural product chemistry, evolving from historical acid-base extraction methods to sophisticated chromatographic and spectroscopic techniques. Understanding the detailed methodologies for its isolation and the analytical approaches for its characterization is crucial for researchers investigating its biological activities and toxicological profile. Further research into the specific molecular targets and signaling pathways affected by this compound will be vital for fully comprehending its pharmacological and toxicological significance, and for exploring any potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, this compound and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Trichodesmine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably in the genus Crotalaria.[1][2] As with many pyrrolizidine alkaloids, this compound is recognized for its potential toxicity, particularly its neurotoxic effects.[3][4] An in-depth understanding of its chemical structure and physicochemical properties is paramount for researchers in the fields of toxicology, pharmacology, and drug development for predicting its biological activity, understanding its toxicokinetics, and for the development of potential therapeutic interventions or analytical detection methods. This technical guide provides a detailed overview of the chemical and physical characteristics of this compound, methods for its analysis, and a visualization of its metabolic activation pathway.

Chemical Structure and Identification

This compound is a macrocyclic diester pyrrolizidine alkaloid.[5] Its core structure consists of a retronecine base esterified with a necic acid. The precise chemical identity of this compound is defined by its systematic IUPAC name, molecular formula, and various chemical identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadec-10-ene-3,7-dione | [1][6] |

| Molecular Formula | C₁₈H₂₇NO₆ | [1][6][7] |

| Molecular Weight | 353.4 g/mol | [1][2][6] |

| CAS Number | 548-90-3 | [1][6] |

| SMILES | CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)--INVALID-LINK--O)(C)O | [1][6] |

| InChI | InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 | [6] |

| InChIKey | SOODLZHDDSGRKL-FOOXYVKASA-N | [6] |

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Key properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks | Reference |

| Melting Point | 160-161 °C | Data from a source with conflicting molecular formula information. | [8] |

| pKa | 7.07 | Experimentally determined. | [3] |

| Partition Coefficient (LogP) | Higher than monocrotaline | Indicates greater lipophilicity. A specific experimental value is not readily available. | [3][9] |

| Water Solubility | Slightly soluble | Pyrrolizidine alkaloids are generally more soluble in dilute acids and polar organic solvents like methanol. | [10][11] |

| Aqueous Half-life of Dehydrothis compound | 5.4 seconds | Significantly longer than that of dehydromonocrotaline (3.4 seconds). | [3][9] |

Experimental Protocols

Determination of n-Octanol:Water Partition Coefficient (LogP)

A miniaturized shake-flask method is a common technique for the experimental determination of the LogP of pyrrolizidine alkaloids.[12][13][14]

-

Preparation of Phases: Prepare n-octanol and water phases that are mutually saturated by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.

-

Standard Solutions: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a suitable vial, mix a known volume of the this compound aqueous solution with a known volume of the n-octanol.

-

Equilibration: Shake the vial for a sufficient time to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of this compound.[5][15]

-

Sample Preparation: Extract this compound from the matrix (e.g., plant material, biological fluid) using a suitable solvent, often an acidified aqueous solution or methanol.[11][15] Solid-phase extraction (SPE) can be used for sample cleanup and concentration.[15]

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used.[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[5][15]

-

Detector: A UV detector set at approximately 220 nm or a mass spectrometer for more selective and sensitive detection.[5]

-

-

Analysis: Inject the prepared sample into the HPLC system. Identify and quantify this compound by comparing its retention time and detector response to that of a certified reference standard.

Metabolic Activation and Toxicity Pathway

The toxicity of this compound is primarily due to its metabolic activation in the liver.[3][16] The following diagram illustrates the key steps in this process.

Caption: Metabolic activation pathway of this compound.

The greater lipophilicity of this compound compared to other pyrrolizidine alkaloids like monocrotaline allows for greater penetration into the brain, contributing to its neurotoxicity.[3][4] Furthermore, steric hindrance in the dehydrothis compound molecule results in a greater resistance to hydrolysis, leading to a longer half-life and allowing more of the reactive metabolite to be distributed to target organs.[3]

Experimental Workflow for Analysis

A typical workflow for the analysis of this compound from a plant matrix involves extraction, purification, and instrumental analysis.

Caption: General workflow for this compound analysis.

Conclusion

This technical guide has summarized the key chemical and physicochemical properties of this compound, providing a foundation for researchers working with this compound. The provided data, protocols, and pathway visualizations are intended to facilitate further investigation into its toxicological profile and potential pharmacological applications. A thorough understanding of these fundamental characteristics is essential for advancing research and ensuring safety in the handling and study of this compound.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. abmole.com [abmole.com]

- 3. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, this compound and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nrcs.usda.gov [nrcs.usda.gov]

- 6. This compound | C18H27NO6 | CID 119040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [sancdb.rubi.ru.ac.za]

- 8. This compound | CAS#:548-90-3 | Chemsrc [chemsrc.com]

- 9. This compound | CAS:548-90-3 | Manufacturer ChemFaces [chemfaces.com]

- 10. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N-Oxides In Vitro and In Silico for Toxicokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bfr.bund.de [bfr.bund.de]

- 16. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Trichodesmine: A Comprehensive Technical Guide to its Biological Activities and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found in various plant species, notably in the genus Trichodesma and Crotalaria.[1] Like many PAs, this compound exhibits a range of biological activities and a significant toxicological profile, making it a subject of interest for toxicologists and drug development professionals. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects, mechanisms of toxicity, and the experimental methodologies used for its study. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Biological Activities

The primary biological activities of this compound are linked to its toxic effects, particularly its pronounced neurotoxicity. Unlike its structurally related counterpart, monocrotaline, which is primarily pneumotoxic, this compound's main target is the central nervous system.[2]

Mechanism of Action

The biological activity of this compound is contingent upon its metabolic activation, primarily in the liver.[2] Cytochrome P450 monooxygenases convert this compound into its highly reactive pyrrolic derivative, dehydrothis compound.[2] This electrophilic metabolite can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and toxicity.[3]

The neurotoxicity of this compound is attributed to two key physicochemical properties that differentiate it from monocrotaline. Firstly, dehydrothis compound exhibits greater resistance to hydrolysis due to steric hindrance, allowing more of the reactive metabolite to be released from the liver and reach the brain. Secondly, the greater lipophilicity of dehydrothis compound facilitates its penetration across the blood-brain barrier.[2]

Toxicological Profile

This compound is a potent toxin, with its toxicity primarily manifesting as neurotoxicity, although hepatotoxicity is also a characteristic of pyrrolizidine alkaloids.[4]

Acute Toxicity

The acute toxicity of this compound has been determined in animal models, with the LD50 value providing a quantitative measure of its lethality.

Table 1: Acute Toxicity of this compound and Monocrotaline

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| This compound | Rat | Intraperitoneal (i.p.) | 57 µmol/kg | [2] |

| Monocrotaline | Rat | Intraperitoneal (i.p.) | 335 µmol/kg | [2] |

Organ-Specific Toxicity

The primary target organ for this compound toxicity is the brain, leading to neurotoxic effects.[2] This is in contrast to monocrotaline, which primarily affects the lungs. The differential organ toxicity is directly related to the distribution of their respective reactive metabolites.[5]

Table 2: Distribution of Bound Pyrrolic Metabolites in Different Organs

| Compound | Dose | Organ | Pyrrole Levels (nmol/g tissue) | Reference |

| This compound | 15 mg/kg (i.p.) | Brain | 3.8 | [6] |

| Monocrotaline | 65 mg/kg (i.p.) | Brain | 1.7 | [6] |

| This compound | 15 mg/kg (i.p.) | Liver | 7 | [6] |

| Monocrotaline | 65 mg/kg (i.p.) | Liver | 17 | [6] |

| This compound | 15 mg/kg (i.p.) | Lung | 8 | [6] |

| Monocrotaline | 65 mg/kg (i.p.) | Lung | 10 | [6] |

In Vitro Cytotoxicity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities and toxicological profile.

Determination of Pyrrolic Metabolites in Tissues (Ehrlich's Reagent Method)

This protocol describes a colorimetric method for the quantification of pyrrolic metabolites in tissue samples.

Materials:

-

Tissues (e.g., brain, liver, lung)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ehrlich's reagent: 2% (w/v) p-dimethylaminobenzaldehyde in n-propanol

-

Pyrrole standard (e.g., dehydroretronecine)

-

Spectrophotometer

Procedure:

-

Homogenize tissue samples in ice-cold 10% TCA.

-

Centrifuge the homogenate to pellet the protein.

-

Wash the protein pellet with TCA to remove unbound pyrroles.

-

Hydrolyze the protein-bound pyrroles by heating the pellet in 1 M NaOH.

-

Neutralize the hydrolysate with HCl.

-

Add Ehrlich's reagent to the neutralized hydrolysate.

-

Incubate at room temperature for a specified time to allow for color development.

-

Measure the absorbance at a specific wavelength (typically around 565 nm).

-

Quantify the pyrrole concentration by comparing the absorbance to a standard curve generated with a known pyrrole standard.

Isolated Perfused Rat Liver Model for Metabolism Studies

This ex vivo technique allows for the study of hepatic metabolism of xenobiotics like this compound in a controlled environment.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit bicarbonate buffer

-

Perfusion pump and oxygenator

-

Surgical instruments

-

This compound

Procedure:

-

Anesthetize the rat and perform a midline laparotomy.

-

Cannulate the portal vein and the bile duct.

-

Insert a cannula into the thoracic vena cava for the outflow of the perfusate.

-

Start the perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate.

-

After an equilibration period, introduce this compound into the perfusion medium.

-

Collect perfusate and bile samples at various time points.

-

Analyze the collected samples for the parent compound and its metabolites using appropriate analytical techniques such as HPLC-MS/MS.

In Vivo Neurotoxicity Assessment

This protocol outlines a general procedure for assessing the neurotoxic effects of this compound in a rodent model.

Materials:

-

Male Sprague-Dawley rats

-

This compound solution

-

Behavioral assessment apparatus (e.g., open field, rotarod)

-

Histological equipment

Procedure:

-

Administer this compound to the rats via a specific route (e.g., intraperitoneal injection).

-

Observe the animals for clinical signs of neurotoxicity at regular intervals.

-

Conduct behavioral tests to assess motor coordination, exploratory activity, and other neurological functions.

-

At the end of the study period, euthanize the animals and collect brain tissue.

-

Perform histopathological examination of the brain tissue to identify any lesions or cellular damage.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

While the precise signaling pathways disrupted by this compound are not fully elucidated, based on the known mechanisms of pyrrolizidine alkaloids and related compounds, a proposed pathway leading to neurotoxicity is presented below. This pathway involves metabolic activation, covalent binding to cellular macromolecules, and subsequent induction of cellular stress and apoptosis.

Caption: Proposed pathway of this compound-induced neurotoxicity.

Experimental Workflow for Investigating this compound Toxicity

The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of the biological activities and toxicological profile of this compound.

Caption: Experimental workflow for this compound toxicity assessment.

Conclusion

This compound is a potent neurotoxic pyrrolizidine alkaloid whose biological activity is dependent on metabolic activation to a reactive pyrrolic metabolite. Its distinct toxicological profile, particularly its neurotoxicity, is attributed to the physicochemical properties of its active metabolite. This guide has summarized the key quantitative data, provided detailed experimental protocols for its study, and visualized the proposed mechanisms of action and experimental workflows. Further research is warranted to fully elucidate the specific signaling pathways disrupted by this compound and to determine its in vitro cytotoxicity against a broader range of cell lines. Such studies will contribute to a more comprehensive understanding of its toxicological risks and may inform the development of strategies to mitigate its harmful effects.

References

- 1. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 2. Sixty years of conjecture over a urinary biomarker: a step closer to understanding the proposed link between anxiety and urinary pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a macrocyclic pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their significant biological activities, including hepatotoxicity. This technical guide provides an in-depth overview of the natural plant sources of this compound and its related alkaloids, focusing on quantitative data, experimental protocols for extraction and analysis, and the biosynthetic pathways involved in their production. This information is crucial for researchers in phytochemistry, toxicology, and drug development who are investigating the properties and potential applications of these complex natural products.

Primary Plant Sources of this compound and Related Alkaloids

This compound and its structural analogs are primarily found in plant species belonging to the genus Trichodesma, a member of the Boraginaceae family. These plants are distributed in tropical and subtropical regions of Africa, Asia, and Australia. The main species identified as producers of this compound and related PAs are Trichodesma africanum, Trichodesma incanum, and Trichodesma indicum.[1][2]

Quantitative Data on Alkaloid Content

The concentration of this compound and other PAs can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions. While comprehensive quantitative data for this compound across all plant parts is not extensively available in the literature, existing studies provide valuable insights.

| Plant Species | Plant Part | Alkaloid(s) | Concentration | Reference(s) |

| Trichodesma indicum | Seeds | Total Pyrrolizidine Alkaloids | 2,702,338 ng/g | |

| Trichodesma africanum | Aerial Parts | This compound | Qualitatively Identified | [3][4] |

| Trichodesma incanum | Not Specified | This compound | Qualitatively Identified | [1] |

Further research is required to quantify the specific concentrations of this compound and other individual PAs in the leaves, stems, and roots of these and other Trichodesma species.

Experimental Protocols

The extraction and quantification of this compound and related PAs from plant matrices require specific and sensitive analytical techniques due to the structural complexity and potential for low concentrations of these compounds.

Extraction of Pyrrolizidine Alkaloids from Trichodesma Species

A common and effective method for extracting PAs from plant material involves an initial acidic aqueous extraction followed by solid-phase extraction (SPE) for cleanup.

Materials:

-

Dried and powdered plant material (leaves, stems, roots, or seeds)

-

Extraction solution: 0.05 M H₂SO₄ in water

-

Neutralization solution: Ammonia solution

-

SPE cartridges: Strong cation exchange (SCX) or reversed-phase C18

-

Elution solvent for SCX: Methanolic ammonia solution (e.g., 5% ammonia in methanol)

-

Elution solvent for C18: Methanol

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh a known amount of the powdered plant material (e.g., 2.0 g) into a centrifuge tube.

-

Add a specific volume of the extraction solution (e.g., 20 mL of 0.05 M H₂SO₄).

-

Sonication: Place the tube in an ultrasonic bath for a defined period (e.g., 15-30 minutes) to facilitate cell disruption and alkaloid release.

-

Centrifugation: Centrifuge the mixture at a specified speed (e.g., 3800 x g) for a set time (e.g., 10 minutes) to pellet the solid plant material.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with a fresh portion of the extraction solution to ensure complete extraction.

-

Pool the supernatants.[5]

-

-

Solid-Phase Extraction (SPE) Cleanup (using SCX):

-

Condition the SCX cartridge by passing methanol followed by water through it.

-

Load the acidic extract onto the cartridge. The positively charged alkaloids will bind to the cation exchange resin.

-

Wash the cartridge with water and then methanol to remove interfering non-basic compounds.

-

Elute the PAs from the cartridge using the methanolic ammonia solution. The ammonia neutralizes the charge on the alkaloids, allowing them to be released from the resin.[5]

-

-

Concentration:

-

Evaporate the eluate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the method of choice for the sensitive and selective quantification of PAs like this compound.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (General Example):

-

Column: A reversed-phase column, such as a C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 3 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions (General Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM). For each analyte, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

-

Calibration: A calibration curve should be prepared using certified reference standards of this compound and other relevant PAs. Matrix-matched calibration is recommended to compensate for matrix effects.[6]

Biosynthesis of this compound

The biosynthesis of this compound, like other PAs, involves the convergence of two primary pathways: the formation of the necine base (retronecine in this case) and the synthesis of the necic acid (trichodesmic acid).

Biosynthesis of the Retronecine Base

The necine base retronecine is derived from the polyamines putrescine and spermidine.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and toxicity studies of Trichodesma africanum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. bfr.bund.de [bfr.bund.de]

- 6. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine alkaloids: evidence for the involvement of spermidine and spermine in the biosynthesis of retronecine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Trichodesmine in Crotalaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found in various Crotalaria species. Like other PAs, it is a secondary metabolite synthesized by the plant as a defense mechanism. The biosynthesis of this compound is a complex process involving the convergence of two distinct pathways: the formation of the necine base, retronecine, and the synthesis of the necic acid, trichodesmic acid. This technical guide provides a detailed overview of the known biosynthetic pathway of this compound, including the precursor molecules, key enzymatic steps, and relevant experimental methodologies. Quantitative data, where available, is presented in tabular format, and a diagram of the biosynthetic pathway is provided in the DOT language for visualization.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a bifurcated process that culminates in the esterification of the retronecine base with trichodesmic acid. The pathway can be conceptually divided into three main stages:

-

Biosynthesis of the Necine Base (Retronecine): This pathway commences with the amino acids L-arginine or L-ornithine and proceeds through the key intermediate, putrescine.

-

Biosynthesis of the Necic Acid (Trichodesmic Acid): This part of the pathway utilizes several amino acids as precursors, namely L-threonine, L-isoleucine, L-valine, and L-leucine.

-

Esterification: The final step involves the formation of a macrocyclic diester from retronecine and trichodesmic acid.

Biosynthesis of Retronecine

The formation of the pyrrolizidine ring system of retronecine is a well-studied pathway in various PA-producing plants.[1][2][3][4] The key steps are as follows:

-

Formation of Putrescine: The pathway begins with the conversion of either L-arginine (via agmatine) or L-ornithine to putrescine.

-

Formation of Homospermidine: Two molecules of putrescine, or more accurately, a molecule of putrescine and a molecule of spermidine, condense to form the symmetrical intermediate homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which is the first committed step in the biosynthesis of the necine base.[1][5]

-

Cyclization to the Pyrrolizidine Ring: Homospermidine undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine skeleton of retronecine.[6]

Biosynthesis of Trichodesmic Acid

The biosynthesis of the C10 dicarboxylic acid, trichodesmic acid, is less well understood than that of retronecine. However, feeding studies with radiolabeled precursors have identified the primary building blocks. The C10 acid is formed from two distinct five-carbon units derived from amino acids:

-

One half of the molecule is derived from L-threonine and L-isoleucine .

-

The other half is derived from L-valine and L-leucine .[1]

The exact enzymatic reactions and intermediates in the assembly of trichodesmic acid are yet to be fully elucidated.

Final Esterification

The final step in the biosynthesis of this compound is the esterification of the C-7 and C-9 hydroxyl groups of the retronecine base with the two carboxyl groups of trichodesmic acid to form a macrocyclic diester.[7][8] The precise enzymatic mechanism for this macrocyclization in Crotalaria is not yet characterized.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Crotalaria is limited in the literature, the following tables summarize relevant available data.

Table 1: Precursor Incorporation into Trichodesmic Acid

| Precursor | Incorporation into Trichodesmic Acid half | Reference |

| L-Threonine | Yes | [1] |

| L-Isoleucine | Yes | [1] |

| L-Valine | Yes | [1] |

| L-Leucine | Yes | [1] |

Table 2: Kinetic Properties of a Representative Homospermidine Synthase (from Blastochloris viridis)

Note: This data is from a bacterial HSS and is provided as a representative example. Kinetic data for HSS from a this compound-producing Crotalaria species is not currently available.

| Parameter | Value | Substrate(s) | Reference |

| Optimal pH | 9.0 | 1,3-diaminopropane and putrescine | |

| Optimal Temperature | 50 °C | 1,3-diaminopropane and putrescine | |

| Specific Activity (Wild-Type) | 8.72 U/mg | 1,3-diaminopropane and putrescine |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established methods for studying pyrrolizidine alkaloid biosynthesis.

Protocol for Radiolabeling and Feeding Studies

Objective: To determine the incorporation of precursors into this compound.

Materials:

-

Crotalaria plants (species known to produce this compound)

-

Radiolabeled precursors (e.g., [U-¹⁴C]-L-Isoleucine, [U-¹⁴C]-L-Leucine)

-

Sterile water

-

Syringes and needles

-

Liquid scintillation counter and scintillation fluid

-

Equipment for extraction and purification of this compound (see Protocol 3.3)

Procedure:

-

Preparation of Labeled Precursor Solution: Dissolve the radiolabeled amino acid in a small volume of sterile water to a known concentration and specific activity.

-

Administration to Plants: Introduce the labeled precursor solution to the Crotalaria plants. This can be done through various methods, such as stem injection, hydroponic feeding, or application to cut shoots.

-

Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24-72 hours) under controlled growth conditions.

-

Harvesting and Extraction: Harvest the plant material (e.g., leaves, stems) and proceed with the extraction of pyrrolizidine alkaloids as described in Protocol 3.3.

-

Purification and Identification: Isolate this compound from the crude extract using chromatographic techniques (e.g., HPLC). Confirm the identity of the isolated this compound using spectroscopic methods (e.g., MS, NMR).

-

Quantification of Radioactivity: Measure the radioactivity of the purified this compound sample using a liquid scintillation counter.

-

Calculation of Incorporation Rate: Calculate the percentage of the administered radioactivity that was incorporated into this compound.

Protocol for Homospermidine Synthase (HSS) Enzyme Assay

Objective: To measure the activity of HSS in Crotalaria plant extracts.

Materials:

-

Fresh or frozen Crotalaria root tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM dithiothreitol, 1 mM EDTA, 10% glycerol)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 9.0)

-

Substrates: Putrescine and spermidine

-

Cofactor: NAD⁺

-

Equipment for protein extraction (e.g., mortar and pestle, centrifuge)

-

Spectrophotometer or HPLC for product detection (homospermidine)

Procedure:

-

Protein Extraction: Homogenize the Crotalaria root tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

Assay Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, putrescine, spermidine, and NAD⁺.

-

Initiation of Reaction: Add a known amount of the crude enzyme extract to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

-

Product Detection and Quantification: Quantify the amount of homospermidine produced. This can be done by derivatizing the polyamines and analyzing them by HPLC with fluorescence detection, or by using a coupled enzymatic assay that leads to a change in absorbance.

-

Calculation of Enzyme Activity: Express the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).

Protocol for Extraction and Isolation of this compound

Objective: To extract and purify this compound from Crotalaria plant material.

Materials:

-

Dried and powdered Crotalaria plant material

-

Methanol

-

Sulfuric acid (e.g., 0.5 M)

-

Ammonia solution

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Chromatography equipment (e.g., column chromatography with silica gel, preparative HPLC)

Procedure:

-

Extraction: Macerate the powdered plant material in methanol for an extended period (e.g., 24 hours). Repeat the extraction multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Partitioning: Combine the methanolic extracts and evaporate to dryness. Redissolve the residue in dilute sulfuric acid. Wash the acidic solution with dichloromethane to remove non-basic compounds.

-

Basification and Re-extraction: Make the acidic aqueous solution basic with ammonia solution (to pH ~10). Extract the alkaloids into dichloromethane.

-

Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

-

Purification: Subject the crude alkaloid extract to chromatographic purification. This may involve initial separation by column chromatography on silica gel, followed by final purification using preparative HPLC to obtain pure this compound.

-

Structure Confirmation: Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Biosynthetic Pathway

The following DOT script generates a diagram of the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Crotalaria species.

Conclusion

The biosynthesis of this compound in Crotalaria species is a complex metabolic process that draws upon primary metabolites, particularly amino acids, to construct a potent defensive alkaloid. While the general outlines of the pathway, especially the formation of the retronecine core, are reasonably well understood, significant gaps remain in our knowledge of the specific enzymatic steps in trichodesmic acid biosynthesis and the final macrocyclization. Further research, including detailed enzymatic studies and the application of modern metabolomic and transcriptomic approaches, will be necessary to fully elucidate this intricate biosynthetic pathway. Such knowledge will not only enhance our understanding of plant secondary metabolism but may also open avenues for the biotechnological production of novel compounds.

References

- 1. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 3. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjsir.org [pjsir.org]

- 7. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]

- 8. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Trichodesmine and the Liver: An In-depth Technical Review of its Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. While primarily recognized for its neurotoxic effects, the hepatic metabolism of this compound is a critical prerequisite for its toxicity, a common feature among hepatotoxic PAs. This technical guide provides a comprehensive review of the available literature on the hepatotoxicity of this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. Due to the limited research specifically focused on this compound's hepatotoxicity, this review will also draw upon data from closely related and well-studied PAs to provide a broader context and predictive insights.

Quantitative Data on this compound Hepatotoxicity

The available quantitative data on the direct hepatotoxic effects of pure this compound is sparse. Much of the understanding is derived from comparative studies with other PAs, most notably monocrotaline, and from studies on plant extracts containing this compound.

Table 1: Comparative Physicochemical and Metabolic Data of this compound and Monocrotaline [1]

| Parameter | This compound | Monocrotaline | Significance |

| LD50 (intraperitoneal, rat) | 57 µmol/kg | 335 µmol/kg | This compound is significantly more acutely toxic. |

| Primary Toxicity | Neurotoxic | Pneumotoxic & Hepatotoxic | Highlights different target organ toxicities. |

| Dehydroalkaloid Release from Perfused Liver (nmol/g liver/hr) | 468 | 116 | Indicates more extensive hepatic metabolism of this compound to its reactive form. |

| Aqueous Half-life of Dehydroalkaloid (seconds) | 5.4 | 3.4 | The reactive metabolite of this compound is more stable, allowing for greater distribution. |

| Partition Coefficient (Chloroform) | Higher | Lower | Indicates greater lipophilicity of this compound. |

| Partition Coefficient (Heptane) | Higher | Lower | Indicates greater lipophilicity of this compound. |

| pKa | 7.07 | 6.83 | Similar ionization at physiological pH. |

Table 2: In Vivo Effects of this compound on Rat Liver [2]

| Parameter | This compound (15 mg/kg, i.p.) | Monocrotaline (65 mg/kg, i.p.) | Control |

| Hepatic Glutathione (GSH) Levels | >50% increase | >50% increase | Baseline |

| Tissue-bound Pyrrolic Metabolites in Liver (nmol/g tissue) | 7 | 17 | Not detected |

Table 3: Hepatotoxicity Data from Trichodesma indicum Aqueous Methanolic Extract in Mice (Subacute Toxicity)

| Parameter | Control Group | Low Dose (250 mg/kg) | Medium Dose (500 mg/kg) | High Dose (1000 mg/kg) |

| ALT (U/L) | 28.33 ± 1.45 | 30.67 ± 2.40 | 35.67 ± 2.84 | 45.33 ± 3.18 |

| AST (U/L) | 65.67 ± 3.18 | 70.33 ± 4.10 | 78.67 ± 3.84 | 90.33 ± 4.41 |

| ALP (U/L) | 120.33 ± 5.81 | 128.67 ± 6.80 | 140.33 ± 7.51 | 165.67 ± 8.96 |

| Total Bilirubin (mg/dL) | 0.45 ± 0.05 | 0.51 ± 0.06 | 0.58 ± 0.07 | 0.69 ± 0.08 |

| Total Protein (g/dL) | 6.83 ± 0.31 | 6.51 ± 0.28 | 6.12 ± 0.25 | 5.68 ± 0.23 |

| Albumin (g/dL) | 3.91 ± 0.18 | 3.72 ± 0.16 | 3.45 ± 0.15 | 3.11 ± 0.13 |

*Statistically significant difference from the control group. Data is illustrative and compiled from descriptions in the literature. The original source should be consulted for precise values and statistical analysis.

Experimental Protocols

In Vivo Hepatotoxicity Assessment of a Pyrrolizidine Alkaloid in Rats

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Test Substance Administration:

-

Preparation: Dissolve the pyrrolizidine alkaloid (e.g., this compound) in a suitable vehicle (e.g., sterile saline, water, or a vehicle used in previous studies for similar compounds).

-

Dosing: Administer the test substance via intraperitoneal (i.p.) injection or oral gavage. Dose levels should be determined based on preliminary dose-ranging studies to establish sublethal doses that are expected to cause liver injury. Include a vehicle control group.

3. Monitoring and Sample Collection:

-

Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 24, 48, 72 hours, and weekly for longer studies) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

-

Tissue Collection: At the end of the study, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation) and perform a necropsy. Collect the liver and other relevant organs.

4. Biochemical Analysis:

-

Serum Preparation: Centrifuge the blood to separate the serum.

-

Liver Function Tests: Analyze the serum for key liver injury markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, albumin, and total protein.

5. Histopathological Analysis:

-

Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin.

-

Tissue Processing and Staining: Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Microscopic Examination: Examine the stained liver sections under a light microscope for pathological changes, such as necrosis, apoptosis, inflammation, steatosis, and fibrosis.

Caption: Experimental workflow for in vivo assessment of pyrrolizidine alkaloid hepatotoxicity.

Signaling Pathways in this compound Hepatotoxicity

The precise signaling pathways perturbed by this compound in hepatocytes have not been fully elucidated. However, based on the known mechanisms of other hepatotoxic PAs, a general pathway can be proposed. The central event is the metabolic activation of this compound in the liver to a highly reactive pyrrolic ester, dehydrothis compound. This metabolite can then initiate a cascade of cellular events leading to liver injury.

References

In Vivo Metabolic Fate and Detoxification of Trichodesmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA) known for its significant neurotoxicity.[1][2][3] Like other PAs, this compound itself is not toxic but requires metabolic activation in the liver to exert its toxic effects.[4] Understanding the in vivo metabolic fate and detoxification pathways of this compound is crucial for assessing its risk to human and animal health and for the development of potential therapeutic interventions against its toxicity. This technical guide provides a comprehensive overview of the current knowledge on the metabolism and detoxification of this compound, with a focus on quantitative data, experimental protocols, and the visualization of key pathways.

Physicochemical Properties and Toxicokinetics

This compound's toxic potential is influenced by its physicochemical properties, which distinguish it from other PAs like monocrotaline. This compound exhibits greater lipophilicity, as indicated by its higher partition coefficient in chloroform and heptane compared to monocrotaline.[1] This property likely contributes to its ability to cross the blood-brain barrier and exert neurotoxic effects.[1][3]

The pKa of this compound is 7.07, which is slightly higher than that of monocrotaline (6.83).[1] In vivo studies in rats have shown that after intraperitoneal (i.p.) injection, significantly higher levels of bound pyrrolic metabolites are found in the brain following this compound administration compared to equitoxic doses of monocrotaline.[1][2]

Metabolic Activation and Detoxification Pathways

The metabolism of this compound, like other PAs, is a double-edged sword, leading to both bioactivation and detoxification. These processes primarily occur in the liver and involve Phase I and Phase II metabolic reactions.[5][6]

Phase I Metabolism: Bioactivation by Cytochrome P450

The initial and critical step in the bioactivation of this compound is its metabolism by cytochrome P450 (CYP450) monooxygenases in the liver.[5][6] This enzymatic reaction converts the parent alkaloid into a highly reactive pyrrolic ester, dehydrothis compound.[1][3] Dehydrothis compound is an electrophilic metabolite that can bind to cellular macromolecules, leading to cytotoxicity.[1] The isoforms of CYP450 generally involved in the metabolism of PAs are CYP3A and CYP2B.[5]

Dehydrothis compound has a significantly longer aqueous half-life (5.4 seconds) compared to the reactive metabolite of monocrotaline, dehydromonocrotaline (3.4 seconds).[1][3] This longer half-life, combined with steric hindrance that results in greater resistance to hydrolysis, allows more of the toxic metabolite to be released from the liver and reach extrahepatic tissues like the brain.[1][3]

Phase II Metabolism: Detoxification Pathways

Detoxification of this compound and its reactive metabolite involves several pathways, primarily aimed at increasing their water solubility to facilitate excretion.

-

Hydrolysis: The ester linkages in this compound can be hydrolyzed, breaking down the molecule into its constituent necine base and necic acids. This is considered a detoxification route as it prevents the formation of the reactive dehydroalkaloid.[5]

-

N-oxidation: The nitrogen atom in the pyrrolizidine ring can be oxidized to form N-oxides. These are generally less toxic and more water-soluble, allowing for their excretion. However, N-oxidation can be a reversible process.[5]

-

Glutathione Conjugation: The highly reactive dehydrothis compound can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[2][5][7] This forms a more polar and less toxic GSH conjugate that can be further metabolized and excreted.[5] Studies have shown that administration of this compound in rats leads to an increase in hepatic GSH levels and an increased rate of GSH synthesis, suggesting an adaptive response to the toxic insult.[2]

The following diagram illustrates the proposed metabolic and detoxification pathways of this compound.

Caption: Metabolic activation and detoxification pathways of this compound.

Quantitative Data on Metabolism and Distribution

Comparative studies between this compound and monocrotaline have provided valuable quantitative data on their metabolism and the distribution of their metabolites.

| Parameter | This compound | Monocrotaline | Reference |

| LD50 (rat, i.p.) | 57 µmol/kg | 335 µmol/kg | [1][3] |

| Dehydroalkaloid released from perfused rat liver (nmol/g liver/hr) | 468 | 116 | [1][3] |

| Aqueous half-life of dehydroalkaloid (seconds) | 5.4 | 3.4 | [1][3] |

| Bound pyrroles in brain 18 hr post-injection (25 mg/kg, i.p.) | Significantly higher | Lower | [1] |

| Bound pyrroles in brain (nmol/g tissue) | 3.8 | 1.7 | [2] |

| Bound pyrroles in liver (nmol/g tissue) | 7 | 17 | [2] |

| Bound pyrroles in lung (nmol/g tissue) | 8 | 10 | [2] |

| GSDHP release into bile from perfused rat liver (nmol/g liver) | 80 | Not specified for monocrotaline alone in this study | [8] |

GSDHP: 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine, a glutathione conjugate.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound metabolism.

In Vivo Administration and Tissue Analysis in Rats

This protocol describes the intraperitoneal injection of this compound in rats for studying the in vivo distribution of its metabolites.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Saline solution (sterile)

-

Syringes and needles (e.g., 23-26 gauge)

-

70% alcohol for disinfection

-

Equipment for tissue homogenization and analysis (e.g., liquid chromatography-mass spectrometry)

Procedure:

-

Animal Handling and Dosing:

-

Acclimatize male Sprague-Dawley rats to laboratory conditions.

-

Prepare a solution of this compound in sterile saline at the desired concentration (e.g., for a dose of 15 mg/kg or 25 mg/kg).[1][2]

-

Securely restrain the rat. For intraperitoneal injection, the animal is typically held in dorsal recumbency with the head tilted slightly downward.[9][10]

-

The injection site is in the lower right quadrant of the abdomen to avoid the cecum.[10][11]

-

Disinfect the injection site with 70% alcohol.[9]

-

Insert a 23-26 gauge needle at a 30-45 degree angle into the peritoneal cavity.[12][13]

-

Aspirate to ensure the needle has not entered the bladder or intestines.[9][10]

-

Inject the this compound solution. The maximum recommended volume for an IP injection in a rat is typically up to 10 ml/kg.[12]

-

-

Tissue Collection and Processing:

-

Analysis of Bound Pyrrolic Metabolites:

-

The concentration of tissue-bound pyrrolic metabolites is determined using a colorimetric method with Ehrlich's reagent, which reacts with pyrroles to produce a colored product that can be quantified spectrophotometrically.

-

Isolated Perfused Rat Liver Experiment

This ex vivo model allows for the study of hepatic metabolism without the influence of other organs.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Krebs-Henseleit bicarbonate buffer (perfusion medium)

-

Perfusion apparatus (including a pump, oxygenator, and temperature-controlled chamber)

-

Surgical instruments for cannulation

-

Analytical instruments for metabolite analysis (e.g., HPLC, LC-MS/MS)

Procedure:

-

Surgical Preparation:

-

Anesthetize a male Sprague-Dawley rat.

-

Perform a laparotomy to expose the portal vein, bile duct, and inferior vena cava.

-

Cannulate the portal vein for inflow of the perfusion medium and the inferior vena cava for outflow.

-

Cannulate the bile duct for bile collection.[14]

-

Excise the liver and transfer it to the temperature-controlled chamber of the perfusion apparatus.

-

-

Perfusion:

-

Perfuse the liver with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant flow rate (e.g., 3 mL/min/g liver weight) and temperature (37°C).[14]

-

Allow the liver to equilibrate before introducing the test compound.

-

Introduce this compound into the perfusion medium at a specific concentration (e.g., 0.5 mM).[1][8]

-

Collect samples of the perfusate and bile at regular intervals over a set period (e.g., 1 hour).[1][8]

-

-

Sample Analysis:

The following diagram illustrates a general workflow for studying the in vivo metabolism of this compound.

Caption: General experimental workflow for studying this compound metabolism.

Neurotoxicity Signaling

The neurotoxicity of this compound is attributed to the ability of its reactive metabolite, dehydrothis compound, to cross the blood-brain barrier and form adducts with cellular macromolecules in the brain.[1][3] The precise signaling pathways involved in this compound-induced neurotoxicity are not fully elucidated but are thought to involve oxidative stress and apoptosis. The binding of dehydrothis compound to critical proteins and DNA can disrupt normal cellular function, leading to neuronal damage. The increased levels of bound pyrroles in the brain after this compound administration correlate with its neurotoxic effects.[2]

Further research is needed to fully characterize the specific signaling cascades activated by this compound in neuronal cells. The following diagram proposes a potential signaling pathway for this compound-induced neurotoxicity based on general mechanisms of toxin-induced neuronal injury.

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Conclusion

The in vivo metabolic fate of this compound is characterized by a complex interplay between bioactivation and detoxification processes. Its conversion to the reactive and relatively stable metabolite, dehydrothis compound, by hepatic CYP450 enzymes is a key determinant of its toxicity. The greater lipophilicity and resistance to hydrolysis of dehydrothis compound contribute to its ability to reach and damage extrahepatic tissues, particularly the brain. Detoxification occurs through hydrolysis, N-oxidation, and conjugation with glutathione. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the mechanisms of this compound toxicity and the development of effective countermeasures. A deeper understanding of the specific enzymes and signaling pathways involved will be critical for mitigating the health risks associated with this potent neurotoxin.

References

- 1. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, this compound and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the pyrrolizidine alkaloids, monocrotaline and this compound, on tissue pyrrole binding and glutathione metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]

- 8. The comparative metabolism of the four pyrrolizidine alkaloids, seneciphylline, retrorsine, monocrotaline, and this compound in the isolated, perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 10. research.vt.edu [research.vt.edu]

- 11. research.vt.edu [research.vt.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. staff.flinders.edu.au [staff.flinders.edu.au]

- 14. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Tissue Distribution of Trichodesmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a pyrrolizidine alkaloid (PA), is a naturally occurring toxin with noted neurotoxic and hepatotoxic effects. An understanding of its pharmacokinetic (PK) and tissue distribution profile is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the available scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its biological fate.

Introduction